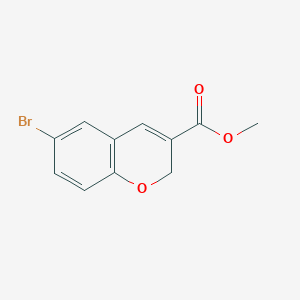

methyl 6-bromo-2H-chromene-3-carboxylate

Vue d'ensemble

Description

Methyl 6-bromo-2H-chromene-3-carboxylate is an organic compound with the molecular formula C11H9BrO3. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is notable for its bromine substitution at the 6th position and a carboxylate ester group at the 3rd position. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-2H-chromene-3-carboxylate can be synthesized through the bromination of chromene derivatives. One common method involves the reaction of 6-bromo-2H-chromene with methyl chloroformate in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-bromo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted chromenes, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : Methyl 6-bromo-2H-chromene-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules and heterocycles. It is utilized in the development of various derivatives that exhibit enhanced properties or activities.

Biology

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in biochemical studies. Its mechanism involves binding to active sites of enzymes, which can lead to significant biological effects such as reduced cell proliferation in cancer cells .

- Biological Activity : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cell lines and inhibiting cell cycle progression. For instance, studies have reported IC50 values demonstrating its effectiveness against various cancer types.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 5.0 | Apoptosis induction |

| Study B | MCF-7 | 7.5 | Cell cycle arrest |

Medicine

- Anticancer Properties : this compound has been explored for its anticancer properties, particularly in reducing the proliferation of cancer cells through mechanisms such as apoptosis induction and modulation of oncogenes .

- Anti-inflammatory Effects : The compound is being studied for its potential anti-inflammatory properties, making it a candidate for new drug formulations targeting inflammatory diseases .

Material Science

- Polymer Development : This compound can be incorporated into polymer matrices to enhance material properties such as UV stability and mechanical strength, which are beneficial in coatings and plastics .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Anticancer Research : A study demonstrated that treatment with this compound led to significant apoptosis in HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment.

- Enzyme Interaction Studies : Research focused on the compound's interaction with specific enzymes related to metabolic pathways has provided insights into its role as an inhibitor, offering potential targets for drug development.

- Material Applications : Investigations into the incorporation of this compound into polymer systems have shown improvements in mechanical properties and UV resistance, indicating its utility in industrial applications.

Mécanisme D'action

The mechanism of action of methyl 6-bromo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.

6-bromo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Its bromine substitution at the 6th position and ester group at the 3rd position make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Activité Biologique

Methyl 6-bromo-2H-chromene-3-carboxylate is a synthetic compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a chromene core, characterized by a fused benzene and pyran ring system. The presence of a bromine atom at the 6-position and a carboxylate group at the 3-position significantly influences its reactivity and biological activity. The molecular formula is C₁₁H₉BrO₃, with a molecular weight of approximately 299.1 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine atom and carbonyl groups play crucial roles in binding to active sites of enzymes, leading to inhibition of their activity. This inhibition can result in several biological effects, including:

- Reduced cell proliferation in cancer cells.

- Decreased microbial growth , indicating potential antimicrobial properties.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance, it has been reported to inhibit phospholipase A2 (sPLA2), an enzyme implicated in cancer progression, with an IC₅₀ value of 3.1 ± 0.06 nmol . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, thereby preventing growth .

Antioxidant Properties

This compound also displays antioxidant activity, which is vital for combating oxidative stress within cells. This property may contribute to its protective effects against chronic diseases associated with oxidative damage .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Study : A study demonstrated that the compound significantly inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells .

- Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using various assays, showing a strong capacity to reduce oxidative stress markers .

Data Summary Table

Propriétés

IUPAC Name |

methyl 6-bromo-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEULXKZILRCRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570832 | |

| Record name | Methyl 6-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177496-79-6 | |

| Record name | Methyl 6-bromo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.